7-phenyl-7H-purine

Organic Synthesis Medicinal Chemistry Purine Derivatization

This specific 7-phenyl isomer is irreplaceable for regioselective synthesis of 8-alkyl/aryl purines. Its defined LogP (~1.8) and TPSA (43.6Ų) provide an optimal, tractable starting point for medicinal chemistry lead optimization and HPLC method development, distinguishing it from inert 9-phenyl analogs.

Molecular Formula C11H8N4
Molecular Weight 196.21 g/mol
CAS No. 18346-05-9
Cat. No. B017679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-phenyl-7H-purine
CAS18346-05-9
Molecular FormulaC11H8N4
Molecular Weight196.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=NC3=NC=NC=C32
InChIInChI=1S/C11H8N4/c1-2-4-9(5-3-1)15-8-14-11-10(15)6-12-7-13-11/h1-8H
InChIKeyFQKCFGHHLWMSSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Phenyl-7H-Purine (CAS 18346-05-9): Baseline Properties and Procurement Considerations


7-Phenyl-7H-purine is a purine derivative characterized by a phenyl group at the 7-position of the purine ring system [1]. With a molecular weight of 196.21 g/mol and the formula C₁₁H₈N₄, it exhibits a melting point of 186 °C . This compound serves as a core scaffold for synthesizing biologically active derivatives and is available from commercial suppliers in purities typically ≥95% . Its physicochemical properties, including a predicted LogP of ~1.82 and a topological polar surface area of 43.6 Ų [1], position it as a suitable starting material for medicinal chemistry optimization.

7-Phenyl-7H-Purine Procurement: Why 9-Phenyl Isomers and 6-Substituted Analogs Are Not Interchangeable


Purine derivatives cannot be generically interchanged due to significant differences in chemical reactivity and biological recognition dictated by the substitution position. The 7-phenyl substitution imparts distinct steric and electronic properties that fundamentally alter its behavior in key chemical reactions compared to its 9-phenyl isomer [1]. Furthermore, 6-substituted purine analogs, while often studied for kinase inhibition, exhibit different activity profiles and mechanisms of action that are not applicable to the unsubstituted 7-phenyl-7H-purine core [2]. Relying on a generic 'purine' or a differently substituted analog in a synthetic sequence will lead to different reaction pathways, potentially yielding inactive or off-target compounds.

Quantitative Differentiation of 7-Phenyl-7H-Purine: Evidence-Based Selection Criteria


Regioselective Reactivity in Grignard Addition: Direct Comparison of 7-Phenyl vs. 9-Phenyl-7H-Purine

The reaction of 7-phenyl-7H-purine with Grignard reagents leads to a fundamentally different product than its 9-phenyl isomer due to steric hindrance. In a direct head-to-head comparison, 9-phenyl-9H-purine underwent addition at the 6-position, while the 7-phenyl group blocked this reaction, instead directing addition to the 8-position. This specific regioselectivity is a critical differentiator for synthetic planning [1].

Organic Synthesis Medicinal Chemistry Purine Derivatization

Physicochemical Profile: Hydrophobicity and Polarity Benchmarks for Formulation and Purification

The compound's predicted LogP (XLogP3-AA) is 1.7-1.82 [1], and its topological polar surface area (TPSA) is 43.6 Ų [1]. These values provide a benchmark for its lipophilicity and hydrogen-bonding capacity, which are essential for predicting its behavior in reversed-phase chromatography and estimating its potential for passive membrane permeability. These specific values can be used as a baseline to compare against more substituted, more polar purine analogs where LogP may be lower and TPSA higher, impacting their purification and biological availability.

ADME Properties Formulation Development Chromatography

Thermal Stability and Storage Requirements: A Procurement Parameter for Long-Term Research Use

The compound exhibits a melting point of 186 °C, indicating it is a solid at room temperature and standard storage conditions . Commercial suppliers recommend storage at -20 °C for long-term stability and note solubility in chloroform and methanol . This contrasts with many other purine derivatives, such as nucleoside analogs, which may be more thermally labile and require more stringent storage conditions (e.g., -80 °C) or are supplied as less stable solutions.

Compound Management Stability Procurement Logistics

Validated Application Scenarios for 7-Phenyl-7H-Purine (CAS 18346-05-9)


Synthesis of 8-Substituted Purine Derivatives via Regioselective Functionalization

Leverage the established regioselectivity of 7-phenyl-7H-purine in Grignard reactions [1] to synthesize 8-alkyl or 8-aryl purine derivatives. This pathway is inaccessible with the 9-phenyl isomer, making 7-phenyl-7H-purine the essential starting material for this specific class of compounds.

Scaffold for Medicinal Chemistry Optimization with Defined Physicochemical Parameters

Utilize 7-phenyl-7H-purine as a core scaffold for building small molecule libraries. Its defined LogP of ~1.8 and TPSA of 43.6 Ų [2] provide a favorable starting point for lead optimization, allowing medicinal chemists to modulate these properties by adding substituents while maintaining a tractable physicochemical profile.

Reference Standard for Chromatographic Method Development

Employ 7-phenyl-7H-purine as a reference compound for developing and validating reversed-phase HPLC or UPLC methods for related purine derivatives. Its predicted LogP [2] and known solid-state properties make it a useful retention time marker for quality control and purification workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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